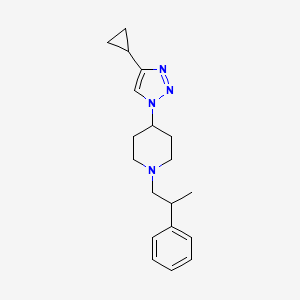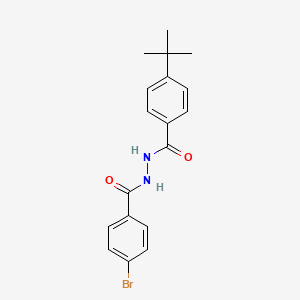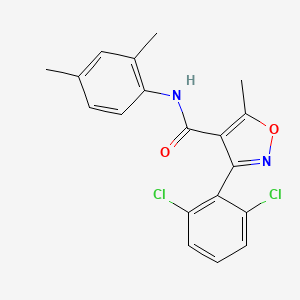
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine is a chemical compound that belongs to the class of piperidine-based compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用机制
The mechanism of action of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It has also been shown to act as an antagonist at the nociceptin/orphanin FQ peptide receptor, which is involved in the modulation of pain, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to produce analgesia, reduce anxiety and stress, and modulate reward and addiction-related behaviors. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the main advantages of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine is its potent binding affinity and selectivity for various receptors, which makes it a promising candidate for the development of new drugs for the treatment of pain, addiction, and other related disorders. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the study of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine. One potential direction is the development of new drugs based on this compound for the treatment of pain, addiction, and other related disorders. Another potential direction is the study of the underlying mechanisms of action of this compound, which may provide insights into the development of new drugs for the treatment of various neurological and psychiatric disorders. Additionally, the study of the biochemical and physiological effects of this compound in various animal models may provide further insights into its potential therapeutic applications.
合成方法
The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine involves the reaction of 1-(2-phenylpropyl)piperidine with 4-azidocyclohexyl isocyanide in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-known method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting compound is a white solid with a melting point of 160-162°C.
科学研究应用
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to exhibit potent binding affinity and selectivity for various receptors, including the mu-opioid receptor, the delta-opioid receptor, and the nociceptin/orphanin FQ peptide receptor. This makes it a promising candidate for the development of new drugs for the treatment of pain, addiction, and other related disorders.
属性
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)-1-(2-phenylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-15(16-5-3-2-4-6-16)13-22-11-9-18(10-12-22)23-14-19(20-21-23)17-7-8-17/h2-6,14-15,17-18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDQVZZUNFWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C=C(N=N2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)
![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)


![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5977103.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B5977107.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)